molecular formula C15H23ClFNO3 B4017247 2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride

2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride

Cat. No.: B4017247
M. Wt: 319.80 g/mol
InChI Key: AIWVPKVVYWRLRD-UHFFFAOYSA-N
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Description

2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a methylamino group, and a fluorophenoxy group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO3.ClH/c1-15(2,3)17(4)9-10-19-14(18)11-20-13-7-5-12(16)6-8-13;/h5-8H,9-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWVPKVVYWRLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)COC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride typically involves multiple steps, including the formation of the ester linkage and the introduction of the tert-butyl and methylamino groups. One common method involves the reaction of 2-(4-fluorophenoxy)acetic acid with 2-[tert-butyl(methyl)amino]ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylamino)ethyl methacrylate
  • tert-Butyl methyl (2-(methylamino)ethyl)carbamate
  • 4-[2-(tert-Butylamino)ethyl]-2-methylphenol hydrochloride

Uniqueness

2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride
Reactant of Route 2
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2-[Tert-butyl(methyl)amino]ethyl 2-(4-fluorophenoxy)acetate;hydrochloride

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